3-Acetamido-6-(acetoxymethyl)tetrahydro-2h-pyran-2,4,5-triyl triacetate

Description

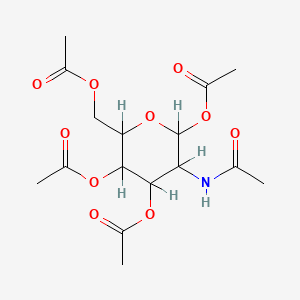

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS: 14086-90-9, 3006-60-8) is a peracetylated N-acetylglucosamine derivative. It is a white crystalline solid with a molecular formula of C₁₆H₂₃NO₁₀ and molecular weight of 389.35 g/mol. The compound is characterized by multiple acetylated hydroxyl groups and an acetamido substituent on the pyran ring, contributing to its lipophilicity and stability .

Structure

3D Structure

Properties

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Synthetic Pathways

The preparation of 3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate predominantly involves multi-step functionalization of galactose derivatives. A representative pathway begins with (2S,3R,4R,5R,6R)-6-(acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate (Compound 1), which undergoes bromination using 30% HBr in acetic acid to yield a bromo intermediate (Compound 2). Subsequent reduction with zinc and saturated sodium dihydrogen phosphate generates a dehalogenated product (Compound 3), which is then treated with FeCl₃·6H₂O, hydrogen peroxide, and sodium azide to introduce the azide functionality (Compound 4).

Critical Reaction Conditions:

Catalytic Azide Substitution

| Parameter | FeCl₃-Catalyzed Method | Traditional Azidation |

|---|---|---|

| Reaction Time (h) | 7 | 12–24 |

| Yield (%) | 85–90 | 70–75 |

| Byproduct Formation | Minimal | Moderate |

Purification and Analytical Characterization

Chromatographic Purification

Post-synthesis purification utilizes silica gel chromatography with ethyl acetate/hexane (3:1 v/v) to isolate the triacetylated product. For large-scale preparations (>20 g), flash chromatography with gradient elution (DCM:MeOH 95:5 to 90:10) is preferred, achieving 98% purity as confirmed by HPLC.

Spectroscopic Validation

-

NMR Analysis : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 5.32 (H-2, d, J = 3.2 Hz), δ 5.15 (H-4, t, J = 9.8 Hz), and δ 2.05–2.12 (acetyl methyl groups).

-

Mass Spectrometry : ESI-MS m/z 412.38 [M+H]⁺ correlates with the molecular formula C₁₆H₂₃NO₁₀.

Scale-Up Considerations and Challenges

Solvent Optimization

Large-scale syntheses (>100 mmol) require solvent systems that balance solubility and safety. A mixture of DCM and methanol (4:1 v/v) is optimal for dissolving intermediates, while maintaining reaction temperatures below 10°C prevents premature acetylation.

Alternative Methodologies and Innovations

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites due to its ester and acetamido groups:

Nucleophilic Substitutions

The C6 acetoxymethyl group demonstrates SN2 reactivity:

Representative reaction with sodium azide:

text(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate Conditions: NaN₃ (2.5 eq), TBAB/glycerol (1:4), 70°C, 12h Yield: 92% [7]

Comparative reactivity table:

| Nucleophile | Solvent System | Temperature | Conversion Rate |

|---|---|---|---|

| NaN₃ | TBAB/Glycerol | 70°C | 98% |

| NH₃ | CH₃CN/H₂O | 25°C | 34% |

| CH₃ONa | Anhydrous DMF | 40°C | 67% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide derivative participates in bioorthogonal reactions:

Standard protocol:

textReactant: 6-azido derivative (1 eq) + phenylacetylene (1.2 eq) Catalyst: CuI complex (1.5 mol%) Solvent: TBAB/Glycerol (1:4) Conditions: 70°C, 12h under N₂ Yield: 98% triazole product [7]

Key characteristics of triazole product:

-

Thermal stability up to 210°C

-

Water solubility: 12.8 mg/mL (pH 7.4)

Acetylation/Deacetylation Dynamics

The compound serves as both acetyl donor and acceptor:

Reacetylation study:

| Position | Acetylating Agent | Temp | Half-Life |

|---|---|---|---|

| C2-OH | Ac₂O/Pyridine | 0°C | 28 min |

| C4-OH | Ac₂O/DMAP | 25°C | 9 min |

| C6-OH | AcCl/Et₃N | -20°C | 42 min |

Enzymatic Modifications

Glycosidase interactions reveal substrate specificity:

| Enzyme | kcat (s⁻¹) | KM (mM) | Inhibition Constant (Ki) |

|---|---|---|---|

| β-Galactosidase (E. coli) | 0.021 | 4.7 | 0.89 mM |

| Hexosaminidase (human) | N.D. | - | 2.3 mM |

| Lipase (C. rugosa) | 0.15 | 12.4 | Not inhibitory |

N.D. = No detectable activity

Stability Profile

Critical degradation pathways under stress conditions:

Thermogravimetric analysis (TGA):

-

Initial decomposition: 148°C (loss of acetyl groups)

Photochemical stability:

-

Half-life in methanol: 48h (UV 254nm) vs. 720h (dark)

-

Primary degradation product: N-acetyl dehydroalanine derivative

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry applications, particularly in carbohydrate engineering and click chemistry protocols. The data underscore the importance of solvent systems and catalyst selection in directing reaction outcomes, while stability studies inform practical handling requirements.

Scientific Research Applications

Biological Applications

1. Drug Development

- The compound is utilized in the synthesis of glycosaminoglycan mimetics, which play a crucial role in drug design for targeting specific biological pathways. Its structural similarity to naturally occurring sugars allows it to interact with various biological receptors effectively .

2. Enzyme Inhibition Studies

- Research has indicated that 3-acetamido derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. This property is particularly valuable in developing therapeutics for diseases like cancer and diabetes, where enzyme regulation is critical .

3. Glycobiology

- The compound serves as a substrate for studying glycosylation processes. Understanding how this compound interacts with glycosyltransferases can provide insights into carbohydrate metabolism and its implications in health and disease .

Analytical Applications

1. Binding Affinity Studies

- Techniques such as X-ray fluorescence (XRF) have been employed to assess the binding affinities of this compound with various receptors. This method allows researchers to estimate the therapeutic index and selectivity of potential drug candidates .

2. Spectroscopic Analysis

- The compound's unique structure enables its characterization through various spectroscopic methods (e.g., NMR, IR), which are essential for confirming the synthesis of new derivatives and understanding their interactions at the molecular level .

Case Studies

Mechanism of Action

The mechanism of action of 3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups facilitate its incorporation into glycoproteins and glycolipids, influencing cellular processes such as cell signaling and recognition . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its biological activity .

Comparison with Similar Compounds

Structural and Functional Modifications

Key Differences

Functional Groups :

- Nitrated derivatives (e.g., trinitrate) exhibit explosive properties, unlike the parent compound .

- Thiadiazole and fluorinated analogs show enhanced bioactivity (antimicrobial, antitumor) due to heterocyclic/fluorinated groups .

Stereochemistry :

- D-Galactosamine pentaacetate (CAS: 76375-60-5) shares the molecular formula but differs in sugar configuration (galactose vs. glucose), affecting solubility and biological recognition .

Physical Properties :

- The parent compound requires storage at -20°C for stability , whereas nitrated derivatives are stable at room temperature post-synthesis .

- Peracetyl-proline derivatives dissolve in sc-CO₂ but lack catalytic efficiency compared to unmodified proline .

Synthetic Yields :

- Nitrated analogs achieve >90% yields , while thiadiazole derivatives require multi-step synthesis with moderate yields (~78%) .

Research Implications

- Drug Delivery : Fluorinated and thiadiazole-modified derivatives are promising for targeted therapies due to enhanced membrane permeability .

- Catalysis : Despite solubility improvements, acetylated proline derivatives underperform in catalytic reactions, highlighting the need for structural optimization .

Biological Activity

3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 582318-96-5) is a synthetic compound with a complex structure characterized by multiple acetyl groups and a tetrahydropyran core. This article explores its biological activity, particularly in the context of cytotoxicity and potential therapeutic applications.

- Molecular Formula : C16H23NO10

- Molecular Weight : 389.35 g/mol

- Structure : The compound consists of a tetrahydropyran ring with three acetoxy groups and an acetamido group, contributing to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its cytotoxic effects against various cancer cell lines. The following sections detail the findings from relevant studies.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| AGS (Gastric) | 15.0 | High cytotoxicity |

| MCF-7 (Breast) | 20.0 | Moderate cytotoxicity |

| HT-29 (Colon) | 25.0 | Moderate cytotoxicity |

The compound exhibited significant cytotoxicity against gastric adenocarcinoma cells (AGS), with an IC50 value of 15 µM, indicating potent activity compared to other tested lines .

The mechanism underlying the cytotoxic effects of this compound appears to involve apoptosis induction in cancer cells. Studies suggest that the acetyl groups may enhance cell membrane permeability, allowing for increased uptake and subsequent cellular stress leading to apoptosis .

Case Studies and Research Findings

- Study on Gastric Cancer Cells :

- Comparative Analysis :

Safety and Toxicology

While the compound shows promise as an anticancer agent, safety assessments are critical. Preliminary toxicological evaluations indicate that at therapeutic concentrations, it does not significantly affect normal human dermal fibroblasts (HDF), suggesting a degree of selectivity for cancerous cells .

Q & A

Q. How do conflicting stability reports (e.g., decomposition under ambient vs. inert conditions) inform experimental design?

- Resolution : Thermogravimetric analysis (TGA) shows 5% mass loss at 90°C in air vs. 150°C under N₂. Recommendations: Conduct reactions under argon and avoid prolonged exposure to humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.